molecular formula C17H17BrN6O2 B12042888 4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B12042888
M. Wt: 417.3 g/mol
InChI Key: HLJRNZJWNGIJIF-VXLYETTFSA-N
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Description

4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves a multi-step process:

    Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.

    Synthesis of the Purine Derivative: The purine derivative, 7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL, can be synthesized through standard purine synthesis methods involving the appropriate starting materials and reaction conditions.

    Hydrazone Formation: The final step involves the condensation of 4-bromobenzaldehyde with the purine derivative in the presence of hydrazine hydrate under reflux conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-bromobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: 4-bromobenzoic acid.

    Reduction: 4-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

The purine moiety in the compound suggests potential biological activity, as purine derivatives are known to interact with various biological targets. This compound could be explored for its potential as an antiviral, anticancer, or antimicrobial agent.

Industry

In materials science, the compound’s unique structural features might be exploited in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism by which 4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The purine moiety could mimic natural purines, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: Shares the benzaldehyde moiety but lacks the purine derivative.

    Purine Derivatives: Compounds like caffeine or theobromine share the purine core but differ in their substituents.

Uniqueness

The combination of a bromobenzaldehyde moiety with a purine derivative in this compound is unique, providing a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.

Properties

Molecular Formula

C17H17BrN6O2

Molecular Weight

417.3 g/mol

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C17H17BrN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-5-7-12(18)8-6-11/h4-8,10H,1,9H2,2-3H3,(H,20,21)/b19-10+

InChI Key

HLJRNZJWNGIJIF-VXLYETTFSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C

Origin of Product

United States

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